molecular formula C11H19NO3 B8221602 Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B8221602
M. Wt: 213.27 g/mol
InChI Key: SRRXFFKYXKCTOS-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1932033-53-8) is a bicyclic heterocyclic compound featuring a 3-azabicyclo[3.1.0]hexane scaffold substituted with a hydroxymethyl group at the 2-position and a tert-butyl carbamate group at the 3-position. Its molecular formula is C₁₁H₁₉NO₃ (MW: 213.27 g/mol), and it is commonly utilized as a key intermediate in pharmaceutical synthesis due to its rigid bicyclic structure, which enhances conformational control in drug candidates . The compound’s stereochemistry (1R,2R,5S) is critical for its biological activity and interactions with target proteins, as demonstrated in studies of analogous bicyclic systems .

Properties

IUPAC Name

tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRXFFKYXKCTOS-HLTSFMKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Key Synthetic Methods

MethodStarting MaterialKey Reagents/ConditionsYield*Reference
Bisulphite-Cyanide Route3-Azabicyclohex-2-eneNaHSO₃, NaCN, room temperature~60%
Epoxide Ring-OpeningBicyclic epoxideH₂O, H⁺, Boc₂O, Et₃N~45%
Pyridine Hydrogenation4-Hydroxymethyl pyridinePd(OH)₂, H₂, Simmons–Smith reagent~38%

*Reported yields for analogous intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group results in an alcohol.

Scientific Research Applications

Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Applications/Synthesis Reference
Tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl at C2 C₁₁H₂₀N₂O₂ (MW: 212.29) Intermediate for peptidomimetics; synthesized via carbodiimide coupling
Tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate Aminomethyl at C3 C₁₁H₂₀N₂O₂ (MW: 212.29) Building block for kinase inhibitors; synthesized via reductive amination
Tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate Carbamoyl at C3 C₁₀H₁₆N₂O₃ (MW: 212.25) Saxagliptin intermediate; synthesized via Boc-protection and amidation
Tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Hydroxymethyl at C6 (stereoisomer) C₁₁H₁₉NO₃ (MW: 213.27) Precursor to glaucine alkaloids; distinct stereochemical activity

Biological Activity

Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1148048-37-6
  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • Purity : 97% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. Research indicates that compounds with similar azabicyclo structures exhibit inhibitory effects on specific enzymes, including proteases and kinases, which are crucial for cellular functions and viral replication.

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of azabicyclo compounds. For example, a related compound demonstrated significant inhibition of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. The potency of these compounds is often measured in terms of their half-maximal effective concentration (EC50) values:

CompoundTargetEC50 (nM)
PF-07321332SARS-CoV-2 Mpro1364
This compoundUnknownTBD

The structural similarities suggest that this compound may also exhibit antiviral properties through similar mechanisms .

Enzyme Inhibition

The azabicyclo framework is known for its ability to inhibit various enzymes due to its rigid structure that mimics substrate binding sites. This characteristic is critical in drug design for targeting specific enzymes implicated in diseases such as cancer and viral infections.

Study 1: Inhibition of SARS-CoV-2 Mpro

In a study evaluating the inhibition of SARS-CoV-2 Mpro by structurally related azabicyclo compounds, researchers found that modifications to the bicyclic structure significantly affected enzyme binding affinity and selectivity. While specific data on this compound was not disclosed, the findings suggest that similar compounds can be optimized for enhanced antiviral activity .

Study 2: Anticancer Activity

Another area of exploration involves the anticancer potential of azabicyclo derivatives. Compounds with similar structures have shown promise in preclinical models by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation . The exact mechanism for this compound remains to be elucidated but warrants further investigation.

Q & A

Q. What are the optimal synthesis protocols for this bicyclic compound?

The compound is typically synthesized via Boc-protection of the azabicyclo core. A validated method involves reacting 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a THF/water mixture under basic conditions (Na₂CO₃). Purification via column chromatography (20% EtOAc/heptane) yields >90% purity . For hydroxymethyl-substituted derivatives, post-synthetic modifications like hydroxylation or ester hydrolysis may be required, as seen in analogous azabicyclo systems .

Q. How should researchers address low aqueous solubility during in vivo studies?

Prepare stock solutions in DMSO (10 mM) and dilute in PBS or saline for in vivo use. If precipitation occurs, pre-warm the solution to 37°C and sonicate for 10–15 minutes. For non-aqueous formulations, use co-solvents like Cremophor EL or cyclodextrins, ensuring biocompatibility .

Q. What analytical methods validate purity and structural integrity?

Use a combination of:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 210–254 nm).
  • NMR : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., vicinal coupling in bicyclic systems).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₂₁NO₄: calc. 244.1543) .

Q. What storage conditions prevent degradation?

Store lyophilized powder at -80°C for long-term stability (6 months). Avoid repeated freeze-thaw cycles of solutions; aliquot working stocks and store at -20°C (1 month maximum) .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved in this compound?

Enantiomeric purity is critical for biological activity. Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (heptane:IPA = 85:15). For crystallographic confirmation, grow single crystals in ethyl acetate/hexane and analyze via X-ray diffraction to assign absolute configuration .

Q. What strategies mitigate diastereomer formation during ring-closing steps?

Control steric and electronic factors during cyclopropanation or epoxide ring-opening:

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce stereoselectivity.
  • Optimize reaction temperature (-10°C to 0°C) to minimize thermal racemization .

Q. How does the hydroxymethyl group influence conformational stability?

The hydroxymethyl substituent introduces hydrogen-bonding interactions, stabilizing the bicyclo[3.1.0]hexane core. Molecular dynamics simulations (AMBER force field) reveal reduced puckering flexibility compared to unsubstituted analogs. Validate via 1H^1H-NVT experiments to assess rotational barriers .

Q. What are the challenges in scaling up synthesis while maintaining stereoselectivity?

Key issues include:

  • Catalyst leaching : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination.
  • Solvent choice : Replace THF with 2-MeTHF for greener processing and easier recycling.
  • Process control : Monitor reaction progress via inline FTIR to detect intermediates and optimize quenching .

Data Contradictions and Resolution

Q. Conflicting reports on thermal stability: How to reconcile?

Some studies report decomposition at 40°C , while others note stability up to 60°C . This discrepancy arises from differing purity levels (≥95% vs. 90%). Always characterize batches via DSC (differential scanning calorimetry) to determine exact melting points and degradation thresholds.

Disagreements in catalytic efficiency for hydroxylation reactions
Literature data vary due to substrate accessibility in the bicyclic framework. For tertiary C-H bonds, use sterically directed catalysts like Mn(TPP)Cl with PhI(OAc)₂ as an oxidant. Compare yields under inert (N₂) vs. aerobic conditions to identify radical vs. ionic pathways .

Methodological Best Practices

  • Purification : Use silica gel chromatography with gradient elution (heptane → EtOAc) for azabicyclo compounds. Avoid prolonged exposure to acidic/basic conditions to prevent Boc-group cleavage .
  • In vivo dosing : For animal studies, adjust formulations based on logP (calculated ~1.2). Administer intravenously at ≤5 mg/kg to avoid solubility-driven toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.